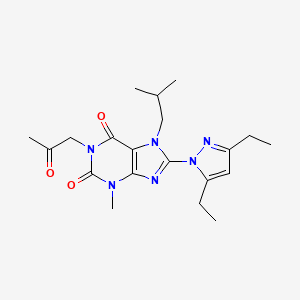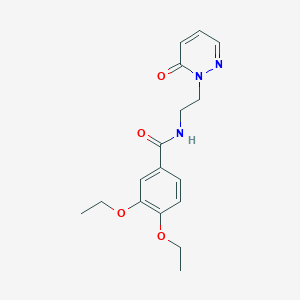
3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DPPEB and has been used in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity : A study by Morgan et al. (1990) discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are potent selective class III agents exhibiting potency in in vitro Purkinje fiber assays. This indicates the potential of similar benzamide compounds in cardiac applications (Morgan et al., 1990).
Antibiotic Synthesis : Hanaya and Itoh (2010) describe the efficient synthesis of antibiotic SF-2312 using a benzamide compound. This process involves a series of reactions starting from ethyl diethoxyphosphorylacetate, highlighting the role of benzamides in the synthesis of antibiotics (Hanaya & Itoh, 2010).
Melanoma Cytotoxicity : Wolf et al. (2004) explore benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma cells. Their research shows enhanced toxicity against melanoma cells compared to the parent chlorambucil itself (Wolf et al., 2004).
Antibacterial Activity of Benzimidazole Derivatives : Patil et al. (2015) synthesized novel benzimidazole derivatives with antibacterial activities. These compounds showed potential in combating various bacterial strains, demonstrating the antimicrobial applications of benzamides (Patil et al., 2015).
Peptide Synthesis : Fan, Hao, and Ye (1996) introduced a novel organophosphorus compound used as a coupling reagent for peptide synthesis. This highlights the role of benzamide derivatives in facilitating peptide bond formation (Fan, Hao, & Ye, 1996).
Synthesis of Pyrazoles with Antiavian Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) developed a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).
Synthesis of Allelochemicals from Gramineae : Macias et al. (2006) discuss the synthesis of compounds with a benzoxazin-3(4H)-one skeleton, exhibiting properties like antimicrobial and insecticidal activities. This research underscores the agricultural utility of benzamide derivatives (Macias et al., 2006).
Propiedades
IUPAC Name |
3,4-diethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-23-14-8-7-13(12-15(14)24-4-2)17(22)18-10-11-20-16(21)6-5-9-19-20/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDROECFCJNTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)
![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)
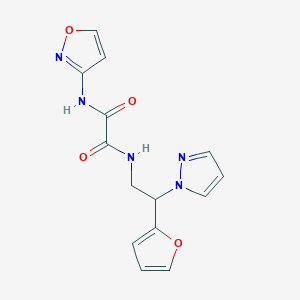
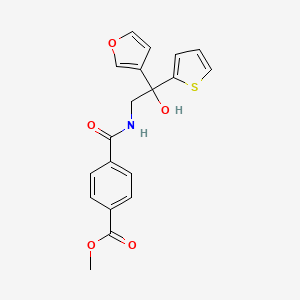
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
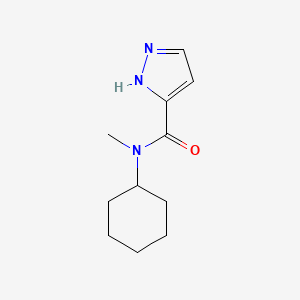
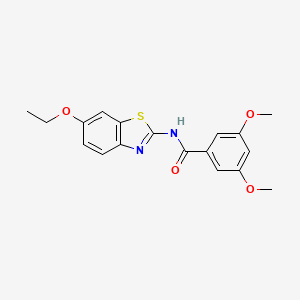
![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)
![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

